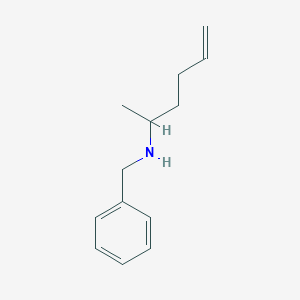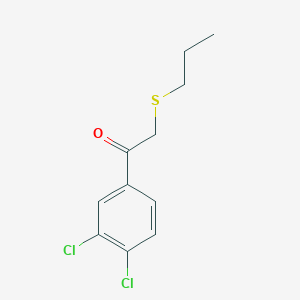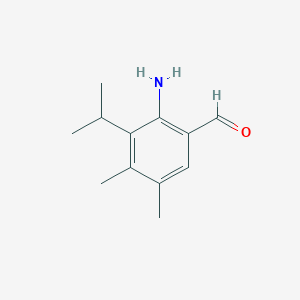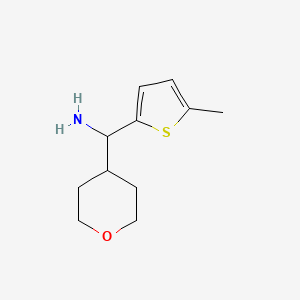
2-Cyclobutoxythiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutoxythiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclobutoxy group. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they are known for their aromatic properties. The cyclobutoxy group, consisting of a four-membered cyclobutane ring attached to an oxygen atom, adds unique chemical characteristics to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxythiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanol with thioamide in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as ethanol or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of catalysts to enhance the reaction rate and efficiency. The choice of solvent and temperature control are crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutoxythiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles.
Aplicaciones Científicas De Investigación
2-Cyclobutoxythiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
2-cyclobutyloxy-1,3-thiazole |
InChI |
InChI=1S/C7H9NOS/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2 |
Clave InChI |
DXCFGNHVHUOBGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












